

An In-depth Technical Guide to 2-Amino-5-bromophenol Hydrochloride

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Compound of Interest

Compound Name: 2-Amino-5-bromophenol
hydrochloride

Cat. No.: B1505894

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This technical guide provides a comprehensive overview of **2-Amino-5-bromophenol hydrochloride**, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. This document details its molecular structure, physicochemical properties, synthesis protocols, and significant applications, particularly in the pharmaceutical industry.

Molecular Structure and Identifiers

2-Amino-5-bromophenol hydrochloride is the salt form of 2-Amino-5-bromophenol. The hydrochloride form enhances the compound's stability and handling characteristics. The core structure consists of a phenol ring substituted with an amino group at position 2 and a bromine atom at position 5.

Table 1: Compound Identifiers

Identifier	2-Amino-5-bromophenol Hydrochloride	2-Amino-5-bromophenol (Free Base)
CAS Number	858014-02-5	38191-34-3
Molecular Formula	C ₆ H ₇ BrClNO	C ₆ H ₆ BrNO
Molecular Weight	224.48 g/mol	188.02 g/mol
InChI Key	WGLWKMLNBQBWEZ-UHFFFAOYSA-N	DRQWUAAWZFIVTF-UHFFFAOYSA-N
Canonical SMILES	<chem>C1=CC(=C(C=C1Br)O)N.Cl</chem>	<chem>C1=CC(=C(C=C1Br)O)N</chem>
Synonyms	2-AMINO-5-BROMOPHENOL HCL	4-Bromo-2-hydroxyaniline, 5-Bromo-2-aminophenol

Physicochemical Properties

Experimental data for **2-Amino-5-bromophenol hydrochloride** is not widely published. The following table summarizes the available data for the free base, 2-Amino-5-bromophenol, which serves as a reference. It is important to note the variability in reported melting points, which may be due to different polymorphic forms or measurement conditions.

Table 2: Physicochemical Data of 2-Amino-5-bromophenol (Free Base)

Property	Value	Source(s)
Appearance	White to light yellow or brown solid/powder.	
Melting Point	146-147 °C	
	125-127 °C (decomposition)	
	99.5-100.5 °C (crude)	
Boiling Point	265.0 ± 25.0 °C (Predicted)	
Density	1.768 ± 0.06 g/cm ³ (Predicted)	
Solubility	Sparingly soluble in water.	
Storage	Keep in a dark place under an inert atmosphere at room temperature.	

Synthesis and Experimental Protocols

The synthesis of **2-Amino-5-bromophenol hydrochloride** is typically achieved in a two-step process: first, the synthesis of the free base, followed by its conversion to the hydrochloride salt.

Protocol 1: Synthesis of 2-Amino-5-bromophenol (Free Base)

This protocol describes the reduction of 5-bromo-2-nitrophenol to 2-amino-5-bromophenol.

Materials:

- 5-bromo-2-nitrophenol
- 0.5% aqueous sodium hydroxide solution
- Sodium bisulfite (85% pure)
- Dilute hydrochloric acid

- Diethyl ether
- Anhydrous sodium sulfate

Procedure:

- Dissolve 5-bromo-2-nitrophenol (1.0 eq) in a 0.5% aqueous sodium hydroxide solution and stir until complete dissolution.
- Add sodium bisulfite (approx. 7.3 eq) to the reaction mixture.
- Stir the reaction at room temperature for 15 minutes.
- After the reaction is complete, slowly acidify the mixture with dilute hydrochloric acid to a pH of 5.
- Extract the aqueous mixture with three portions of diethyl ether.
- Combine the organic phases and dry over anhydrous sodium sulfate.
- Concentrate the organic phase under reduced pressure to yield crude 2-amino-5-bromophenol.
- The crude product can be further purified by recrystallization from an ether/hexane solvent mixture.

Protocol 2: Conversion to 2-Amino-5-bromophenol Hydrochloride

This representative protocol is based on methods for synthesizing similar aminophenol hydrochloride salts.

Materials:

- 2-Amino-5-bromophenol (from Protocol 1)
- Aqueous Hydrochloric Acid (e.g., 36% w/w)

- Water

Procedure:

- Prepare an aqueous solution or suspension of 2-Amino-5-bromophenol.
- While stirring, slowly add concentrated hydrochloric acid to the mixture at a controlled temperature (e.g., 90-100 °C).
- Continue adding acid until the pH of the solution is strongly acidic, in the range of 0.5 to 1.0.
- The resulting solution contains **2-Amino-5-bromophenol hydrochloride**.
- The product can be isolated by cooling the solution to induce crystallization or by removing the solvent under reduced pressure. Further purification can be achieved by recrystallization from an appropriate solvent system.



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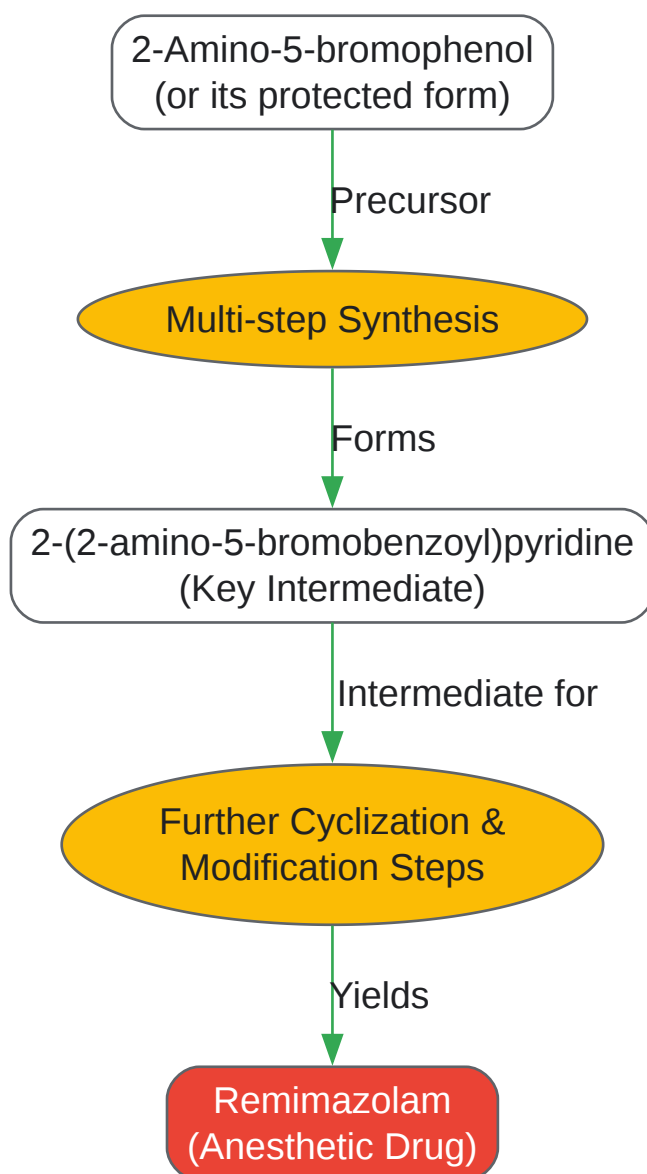
Diagram 1: General workflow for the synthesis of **2-Amino-5-bromophenol hydrochloride**.

Applications in Drug Development

2-Amino-5-bromophenol hydrochloride is a valuable building block in pharmaceutical synthesis. The presence of the amino, hydroxyl, and bromo functional groups allows for diverse chemical modifications. The bromine atom, in particular, makes the molecule an excellent substrate for cross-coupling reactions.

A significant application is its use as a precursor in the synthesis of Remimazolam, a short-acting intravenous benzodiazepine anesthetic. 2-Amino-5-bromophenol is a key starting

material for the preparation of 2-(2-amino-5-bromobenzoyl)pyridine, a crucial intermediate in the multi-step synthesis of Remimazolam.



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Diagram 2: Role as a precursor in the synthesis pathway of the drug Remimazolam.

Analytical Data

While experimental spectra for the hydrochloride salt are not readily available, data for the free base provides a useful reference for structural confirmation.

Table 3: Spectral Data for 2-Amino-5-bromophenol (Free Base)

Data Type	Details	Source(s)
¹ H NMR	(500 MHz, CD ₃ CN): δ 7.08 (bs, 1H), 6.82 (d, 1H, J=2Hz), 6.78 (dd, 1H, J=8.2Hz), 6.56 (d, 1H, J=8Hz), 4.03 (bs, 2H).	
IR (KBr)	ν (cm ⁻¹): 3496 (wide), 3377, 3298, 1598, 1502, 1431, 1269, 1210, 916, 877.	
Mass Spec.	LRESIMS (ESI ⁺) m/z = 188/190 (M+H) ⁺ .	

Safety and Handling

The following safety information is for the free base, 2-Amino-5-bromophenol. The hydrochloride salt should be handled with similar precautions, with the additional consideration that as an amine salt, it can be corrosive and acidic.

Table 4: GHS Hazard Information for 2-Amino-5-bromophenol

Hazard Class	Hazard Statement
Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed.
Skin Irritation (Category 2)	H315: Causes skin irritation.
Eye Irritation (Category 2A)	H319: Causes serious eye irritation.
Acute Toxicity, Inhalation (Category 4)	H332: Harmful if inhaled.
STOT - Single Exposure (Category 3)	H335: May cause respiratory irritation.

Precautionary Statements:

- Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).

- Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
- Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).

Always consult the specific Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

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